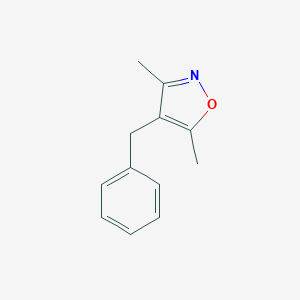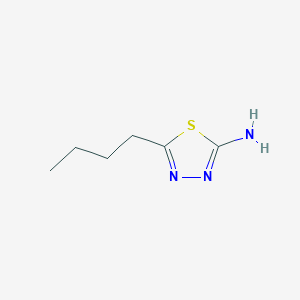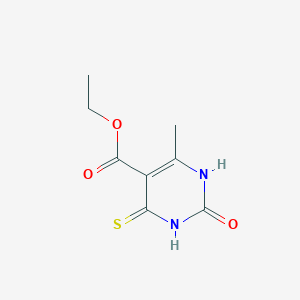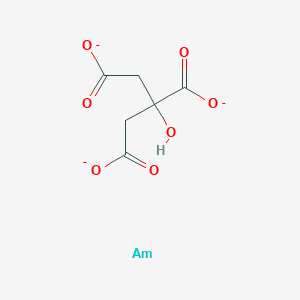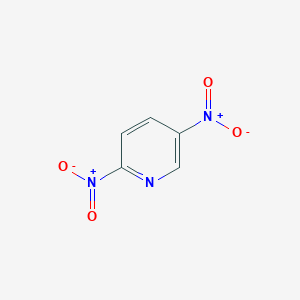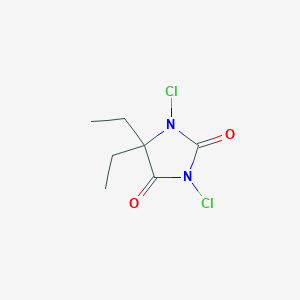
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione, commonly known as DCD, is a white crystalline powder that is used in various scientific research applications. DCD is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the pharmaceutical industry.
Mécanisme D'action
The exact mechanism of action of DCD is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
DCD has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DCD has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCD in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, one limitation of using DCD in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DCD. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other potential areas of research include its use in the treatment of inflammatory conditions, such as arthritis, and its potential use as an anticonvulsant. Additionally, further research is needed to fully understand the mechanism of action of DCD and to identify any potential side effects or safety concerns associated with its use.
Méthodes De Synthèse
DCD can be synthesized through a variety of methods, including the reaction of 1,3-dichloro-2-propanol with ethylenediamine, followed by cyclization with urea. Other methods include the reaction of 1,3-dichloro-2-propanol with imidazole, followed by cyclization with urea.
Applications De Recherche Scientifique
DCD has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. DCD has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
13057-77-7 |
|---|---|
Nom du produit |
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione |
Formule moléculaire |
C7H10Cl2N2O2 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
1,3-dichloro-5,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Cl2N2O2/c1-3-7(4-2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
Clé InChI |
DLMGITXUPDHMKV-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
Synonymes |
1,3-Dichloro-5,5-diethylhydantoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



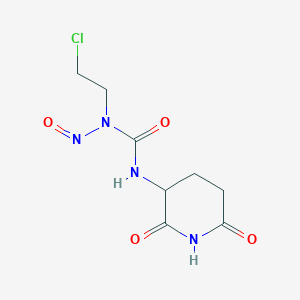


![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

